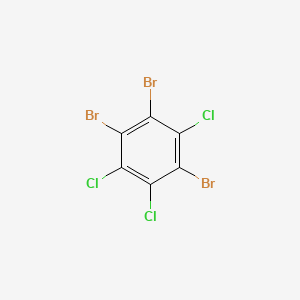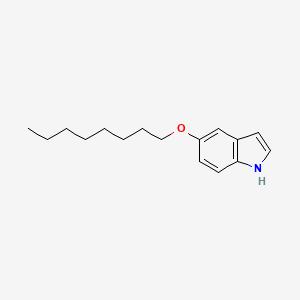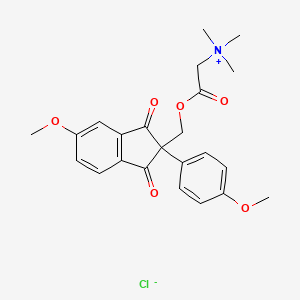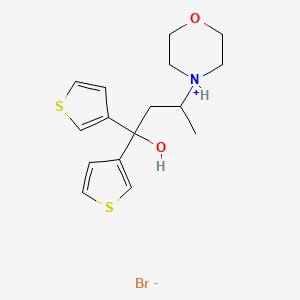
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholino group attached to a butanol backbone, with two thienyl groups at the 1-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide typically involves the following steps:
Formation of the Butanol Backbone: The initial step involves the preparation of the butanol backbone through a series of organic reactions, such as aldol condensation or Grignard reactions.
Introduction of Thienyl Groups: The thienyl groups are introduced via electrophilic aromatic substitution reactions, where thiophene derivatives react with the butanol backbone under acidic or basic conditions.
Attachment of the Morpholino Group: The morpholino group is attached through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 3-(dimethylamino)-1,1-di(thien-3-yl)-, hydrobromide
- 3-(piperidin-1-yl)-1,1-di(thiophen-3-yl)propan-1-ol hydrobromide
- 2-Methyl-3-(1-piperidinyl)-1,1-di(3-thienyl)-1-propanol hydrobromide
Uniqueness
1,1-Di(thien-3-yl)-3-morpholino-1-butanol hydrobromide stands out due to its specific combination of thienyl and morpholino groups, which confer unique chemical and biological properties
Properties
CAS No. |
17532-12-6 |
|---|---|
Molecular Formula |
C16H22BrNO2S2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-morpholin-4-ium-4-yl-1,1-di(thiophen-3-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C16H21NO2S2.BrH/c1-13(17-4-6-19-7-5-17)10-16(18,14-2-8-20-11-14)15-3-9-21-12-15;/h2-3,8-9,11-13,18H,4-7,10H2,1H3;1H |
InChI Key |
IDPHWVUQOPAFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[NH+]3CCOCC3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
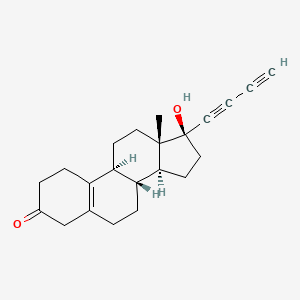
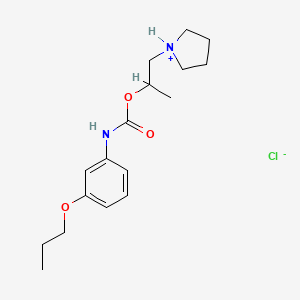

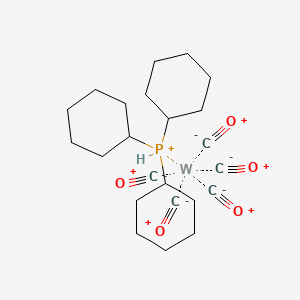
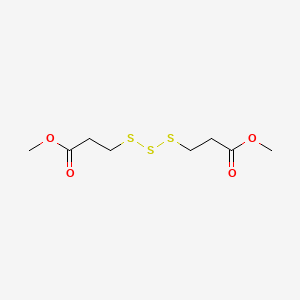
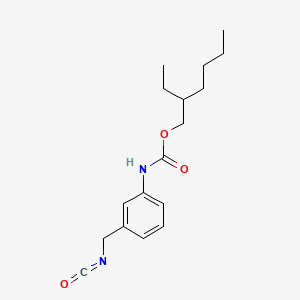
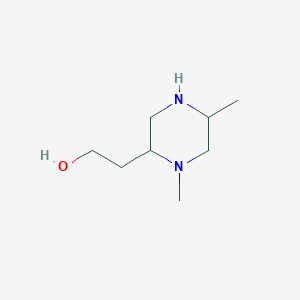
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
